Dimethyl dicarbonate - 4525-33-1

Dimethyl dicarbonate

Catalog Number: EVT-312125
CAS Number: 4525-33-1
Molecular Formula: C4H6O5
Molecular Weight: 134.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dimethyl dicarbonate (DMDC) is a colorless liquid with a pungent odor. [] It is classified as a carbonate ester and is primarily recognized for its antimicrobial properties, finding significant applications in the food and beverage industries as a preservative. [] In scientific research, DMDC is used as a reagent in various chemical reactions and as a model compound for studying the decomposition kinetics of carbonate esters. [, ]

Synthesis Analysis

Dimethyl dicarbonate is synthesized through the reaction of methyl chloroformate with methanol in the presence of a base, such as sodium hydroxide. [] The reaction proceeds through a nucleophilic substitution mechanism, where the methanol attacks the carbonyl carbon of methyl chloroformate, displacing the chloride ion.

Molecular Structure Analysis
  • Hydrolysis: Dimethyl dicarbonate readily hydrolyzes in the presence of water to yield methanol and carbon dioxide. [, ] This reaction is highly dependent on temperature and pH, with faster decomposition rates observed at higher temperatures and acidic conditions. [, ]
  • Transesterification: Dimethyl dicarbonate can react with alcohols to produce other dialkyl carbonates through a transesterification reaction. [] This reaction is often catalyzed by bases or acids.
  • Reaction with Amines and Amino Acids: DMDC reacts with amines and amino acids, forming carbamates. [, ] This reactivity is the basis for its antimicrobial activity, as it can modify proteins and enzymes essential for microbial survival.
Mechanism of Action

Dimethyl dicarbonate's antimicrobial action stems from its ability to react with nucleophilic groups, primarily amino groups, in biomolecules like proteins and enzymes. [] This reaction leads to the formation of carbamates, which can disrupt protein structure and function, ultimately inhibiting microbial growth. [, ] DMDC is particularly effective against yeasts and molds, but its efficacy varies across different microbial species and strains. [, , ]

Physical and Chemical Properties Analysis
  • Appearance: Colorless liquid []
  • Odor: Pungent []
  • Boiling Point: 90 °C []
  • Solubility: Soluble in alcohols, ketones, and esters; poorly soluble in water []
  • Stability: Sensitive to hydrolysis, decomposes rapidly in the presence of water, especially under acidic conditions or at elevated temperatures [, ]
Applications
  • Food and Beverage Preservation: DMDC is used as a preservative in various beverages, including fruit juices, wines, and carbonated drinks. [, , , , ] It effectively controls spoilage microorganisms, particularly yeasts and molds, extending the shelf-life of these products. [, , , , , ]
  • Fresh-Cut Produce: DMDC acts as a disinfectant for fresh-cut fruits and vegetables, reducing microbial contamination and maintaining product quality during storage. [, ]
  • Microbial Inactivation Studies: Researchers utilize DMDC to study the kinetics of microbial inactivation in various food matrices, exploring its efficacy against specific foodborne pathogens like Escherichia coli O157:H7, Salmonella, and Listeria monocytogenes. [, , ]
  • Alternative to Thermal Pasteurization: DMDC, in conjunction with other non-thermal technologies like high-pressure processing or UV irradiation, offers a potential alternative to conventional heat pasteurization, preserving the sensory and nutritional qualities of food products. [, , , ]
  • Winemaking: DMDC can be used to control unwanted microbial activity in wine, including refermentation by yeasts like Zygosaccharomyces bailii and spoilage by Brettanomyces bruxellensis. [, , ] It also allows for a reduction in the usage of sulfur dioxide, a traditional wine preservative that can cause allergic reactions in some individuals. [, , ]
  • Organic Synthesis: DMDC serves as a reagent in various organic synthesis reactions, particularly for activating carboxylic acids in coupling reactions. []
  • Hydrolysis Products: DMDC hydrolyzes into methanol and carbon dioxide. While carbon dioxide is harmless in beverages, excessive methanol can be toxic. [] Therefore, proper dosing and monitoring are crucial to ensure safe levels of methanol in the final product.
  • Reactivity: DMDC is reactive towards nucleophiles, including amines and amino acids. [, ] Direct contact with skin or eyes can cause irritation. [] Therefore, appropriate safety measures, including personal protective equipment, should be used during handling.
Future Directions
  • Combination Treatments: Further research exploring the synergistic effects of DMDC with other non-thermal technologies, like pulsed electric fields, ultrasound, and pulsed light, holds promise for developing effective and minimally disruptive food preservation strategies. []

Sodium Benzoate

Relevance: Sodium benzoate is often studied alongside dimethyl dicarbonate to compare their antimicrobial properties. Research suggests both compounds exhibit antimicrobial activity in acidic environments, with their effectiveness decreasing as pH rises []. The combination of sodium benzoate and potassium sorbate has shown similar efficacy to dimethyl dicarbonate in controlling microbial growth in some studies [].

Sulfur Dioxide

Relevance: Sulfur dioxide is frequently compared to dimethyl dicarbonate as a potential alternative for controlling microbial growth in wine [, , , ]. While sulfur dioxide exhibits strong antimicrobial activity, concerns regarding allergies have driven research into alternatives like dimethyl dicarbonate. Studies investigate the potential of combining these preservatives at lower concentrations to achieve similar levels of microbial control while minimizing potential negative impacts on wine quality [, ].

Lysozyme

Relevance: Research explores the potential of combining lysozyme with dimethyl dicarbonate to control microbial growth in wine [, ]. This combination aims to reduce sulfur dioxide levels while maintaining wine quality and stability. Studies have shown that these mixtures can effectively reduce biogenic amines and potentially improve the aromatic quality of wines compared to using sulfur dioxide alone [, ].

Hydrogen Peroxide

Relevance: Research investigates the synergistic effects of combining hydrogen peroxide with dimethyl dicarbonate and other treatments like ozone or high pressure processing [, , ]. Studies have shown that combining these agents can enhance microbial inactivation in beverages like apple cider and orange juice, potentially providing an alternative to traditional thermal pasteurization [, ].

Citric Acid

Relevance: Studies have investigated the combined effect of citric acid with dimethyl dicarbonate and other treatments like UV irradiation to control microbial growth in various products like tomato juice [] and pitaya juice []. The addition of citric acid can enhance the antimicrobial efficacy of dimethyl dicarbonate by lowering the pH, creating a less favorable environment for microbial growth.

Ethyl Methyl Carbonate

Relevance: Ethyl methyl carbonate serves as a marker for detecting and quantifying the amount of dimethyl dicarbonate added to alcoholic beverages []. Its presence confirms the use of dimethyl dicarbonate and allows for estimations of the initial dosage.

Methanol

Relevance: Methanol is another byproduct formed when dimethyl dicarbonate is added to beverages. Research suggests that the levels of methanol produced are proportional to the dosage of dimethyl dicarbonate []. While methanol can be toxic in high concentrations, the levels generated by typical dimethyl dicarbonate dosages in beverages are considered safe for consumption.

But-2-ene-1,4-diyl Dimethyl Dicarbonate

Relevance: This compound is relevant to dimethyl dicarbonate due to its structural similarity and its use as a building block for synthesizing chiral 2,3-dihydrofurans via a palladium-catalyzed asymmetric allylic substitution cascade reaction []. This highlights the potential of dimethyl dicarbonate derivatives as versatile reagents in organic synthesis.

Properties

CAS Number

4525-33-1

Product Name

Dimethyl dicarbonate

IUPAC Name

methoxycarbonyl methyl carbonate

Molecular Formula

C4H6O5

Molecular Weight

134.09 g/mol

InChI

InChI=1S/C4H6O5/c1-7-3(5)9-4(6)8-2/h1-2H3

InChI Key

GZDFHIJNHHMENY-UHFFFAOYSA-N

SMILES

COC(=O)OC(=O)OC

Solubility

In water, 4.77X10+5 mg/L at 25 °C (est)
Soluble in water with decomposition; miscible with toluene

Synonyms

dimethyl dicarbonate
dimethyl pyrocarbonate
Velcorin

Canonical SMILES

COC(=O)OC(=O)OC

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